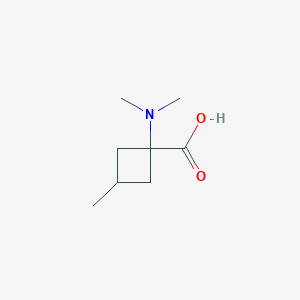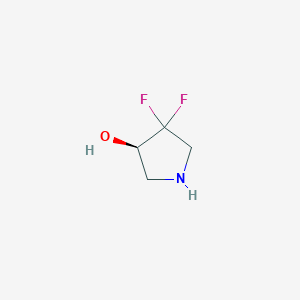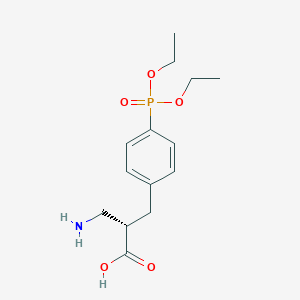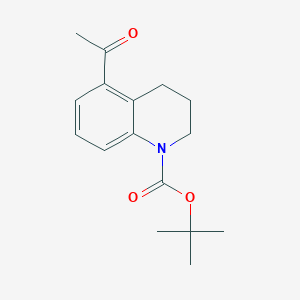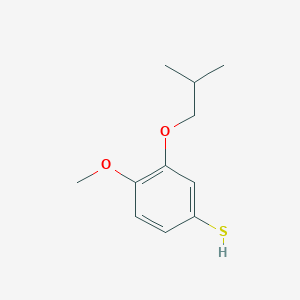
3-Isobutoxy-4-methoxybenzenethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Isobutoxy-4-methoxybenzenethiol: is an organic compound with the molecular formula C11H16O2S It is a derivative of benzenethiol, characterized by the presence of isobutoxy and methoxy groups attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isobutoxy-4-methoxybenzenethiol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzenethiol and isobutyl bromide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Procedure: The 4-methoxybenzenethiol is reacted with isobutyl bromide in the presence of potassium carbonate in a suitable solvent, such as acetone or dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
3-Isobutoxy-4-methoxybenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide.
Substitution: The isobutoxy and methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiols or sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Isobutoxy-4-methoxybenzenethiol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 3-Isobutoxy-4-methoxybenzenethiol involves its interaction with molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially affecting their function. The isobutoxy and methoxy groups may influence the compound’s solubility, stability, and reactivity, contributing to its overall biological and chemical effects.
類似化合物との比較
Similar Compounds
4-Methoxybenzenethiol: A simpler analog with only a methoxy group attached to the benzene ring.
3-Methoxybenzenethiol: Another analog with the methoxy group in a different position on the benzene ring.
4-Isobutoxybenzenethiol: An analog with only an isobutoxy group attached to the benzene ring.
Uniqueness
3-Isobutoxy-4-methoxybenzenethiol is unique due to the presence of both isobutoxy and methoxy groups, which can influence its chemical reactivity and potential applications. The combination of these functional groups provides distinct properties compared to its analogs, making it valuable for specific research and industrial purposes.
特性
分子式 |
C11H16O2S |
|---|---|
分子量 |
212.31 g/mol |
IUPAC名 |
4-methoxy-3-(2-methylpropoxy)benzenethiol |
InChI |
InChI=1S/C11H16O2S/c1-8(2)7-13-11-6-9(14)4-5-10(11)12-3/h4-6,8,14H,7H2,1-3H3 |
InChIキー |
CVJPWQHWSMSYQW-UHFFFAOYSA-N |
正規SMILES |
CC(C)COC1=C(C=CC(=C1)S)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


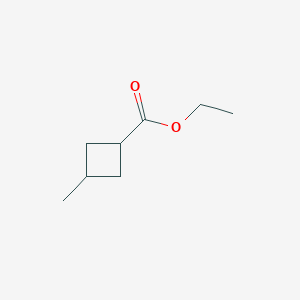
![5,7-Dichloro-N-(3-chlorophenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B15227480.png)

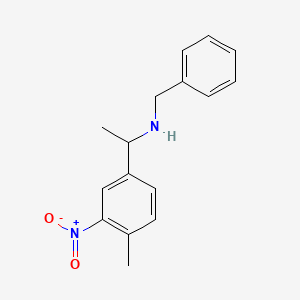
![(7,7-Difluorobicyclo[4.1.0]heptan-3-yl)methanamine](/img/structure/B15227507.png)
![2-Azaspiro[4.4]nonan-7-ol](/img/structure/B15227512.png)
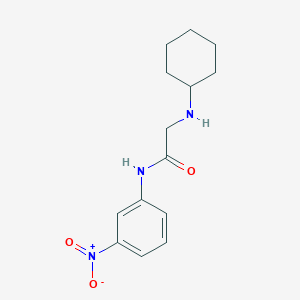
![2-Ethyl-5,6-dimethylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B15227525.png)
